molecular formula C35H28IrN2O2-2 B6338518 Bis(2-phenylquinoline)(acetylacetonate)iridium(III) CAS No. 1173886-71-9

Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

Cat. No.: B6338518
CAS No.: 1173886-71-9
M. Wt: 700.8 g/mol
InChI Key: MUXRGFSBMYEYSN-UHFFFAOYSA-N
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Description

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) (Ir(2-phq)₂(acac)) is a phosphorescent iridium(III) complex widely employed as a red emitter in organic light-emitting diodes (OLEDs) and white OLEDs (WOLEDs). Its molecular structure comprises two cyclometalated 2-phenylquinoline ligands and one acetylacetonate (acac) ancillary ligand, forming an octahedral coordination geometry around the iridium center . Ir(2-phq)₂(acac) exhibits strong red emission with a peak wavelength typically in the range of 610–630 nm, making it suitable for applications requiring high color purity and stable electroluminescence . In WOLEDs, it is often paired with blue and green emitters to achieve balanced white light, with reported external quantum efficiencies (EQEs) approaching 20% in optimized device architectures .

Properties

IUPAC Name

4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXRGFSBMYEYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28IrN2O2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of [(2-phenylquinoline)₂Ir(μ-Cl)]₂

The chloro-bridged dimer serves as the critical precursor. In a representative procedure:

  • Reactants : IrCl₃·3H₂O (1.0 mmol) and 2-phenylquinoline (2.2 mmol) are combined in a 2:1 v/v mixture of 2-ethoxyethanol and water.

  • Conditions : The mixture is refluxed at 130°C for 24 hours under nitrogen.

  • Workup : The resultant orange precipitate is filtered, washed with ethanol, and dried under vacuum.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%

Ligand Substitution with Acetylacetonate

The dimer is reacted with acetylacetone to form the target complex. Two methods are prevalent:

Base-Assisted Ligand Exchange

  • Reactants : [(2-phenylquinoline)₂Ir(μ-Cl)]₂ (0.1 mmol), Hacac (0.5 mmol), and NaHCO₃ (0.6 mmol) in dichloromethane/methanol (1:1 v/v).

  • Conditions : Reflux at 60°C for 6 hours under hydrogen atmosphere.

  • Workup : The solution is cooled, filtered, and evaporated. The residue is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield70–75%
Emission λ (nm)596–634

Potassium Acetylacetonate (Kacac) Method

  • Reactants : [(2-phenylquinoline)₂Ir(μ-Cl)]₂ (0.1 mmol) and Kacac (0.3 mmol) in tetrahydrofuran (THF).

  • Conditions : Stirred at 60°C for 6 hours under nitrogen.

  • Workup : Solvent removal under reduced pressure, followed by column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValueSource
Yield65–70%
Quantum Efficiency0.05–0.25

Mechanistic Insights

The ligand substitution proceeds via a dissociative mechanism :

  • Cleavage of Chloro Bridges : The μ-chloro bonds in the dimer break under thermal or basic conditions, generating mononuclear Ir(C^N)₂Cl intermediates.

  • Acac Coordination : Acetylacetonate displaces chloride ligands, facilitated by deprotonation of Hacac by NaHCO₃ or Kacac. The reaction is driven by the stronger field strength of acac compared to chloride.

Critical Factors :

  • Base Selection : NaHCO₃ minimizes side reactions compared to stronger bases like NaOH.

  • Solvent Choice : Polar solvents (e.g., THF, dichloromethane/methanol) enhance ligand solubility and reaction homogeneity.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or acetonitrile is used to isolate orange-red crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted ligands.

Analytical Data

TechniqueObservationsSource
¹H NMR (CDCl₃)δ 8.9–7.2 (m, aryl-H), 5.2 (s, acac-CH), 1.9 (s, acac-CH₃)
HPLC >97.0% purity
X-ray Diffraction Octahedral geometry with cis-C,C and trans-N,N arrangement

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)
Base-Assisted70–75>956
Kacac65–70>976

The base-assisted method offers marginally higher yields, while the Kacac route achieves superior purity due to reduced byproduct formation.

Challenges and Optimizations

  • Byproduct Formation : Incomplete ligand substitution may yield mixed-ligand complexes. Ascorbic acid (0.05–0.3 equiv) suppresses oxidation byproducts.

  • Solvent Toxicity : Early methods used benzene, but modern protocols employ less toxic alternatives like THF or dichloromethane.

Industrial-Scale Considerations

Patent CN1269827C highlights a scalable procedure using IrCl₃·3H₂O, Hacac, and NaHCO₃ under hydrogen, achieving 20–25% yield after recrystallization . For higher throughput, continuous hydrogen purging and automated filtration systems are recommended.

Chemical Reactions Analysis

Electrochemical Reactions and ECL Mechanisms

Ir(pq)₂(acac) participates in electrogenerated chemiluminescence (ECL) via co-reactant pathways, primarily with tri-n-propylamine (TPrA). Key steps include:

  • Oxidation : The complex undergoes a reversible one-electron oxidation at ~0.46–0.58 V vs Fc⁰/+ to form [Ir(pq)₂(acac)]⁺ .

  • Reduction : A reversible one-electron reduction occurs at ~-2.24 V vs Fc⁰/+ to generate [Ir(pq)₂(acac)]⁻ .

  • Excited-State Formation : Radical annihilation between oxidized Ir(pq)₂(acac) and TPrA-derived reductants (e.g., TPrA- ) produces the triplet excited state (Ir(pq)₂(acac)), which emits light at ~611 nm .

Comparison of ECL Efficiency

ComplexECL Efficiency (vs [Ru(bpy)₃]²⁺ = 1)ConditionsSource
Ir(pq)₂(acac)0.11–14.18Acetonitrile/TPrA
[Ru(bpy)₃]²⁺1 (reference)Acetonitrile/TPrA
Ir(ppy)₂(acac)0.55Acetonitrile/aromatic nitriles

Photophysical Reactions

The complex exhibits strong phosphorescence due to spin-orbit coupling from the iridium center. Key transitions include:

  • Emission : A broad band at 611 nm in acetonitrile, attributed to mixed³MLCT (metal-to-ligand charge transfer) and³LC (ligand-centered) transitions .

  • Solvent Effects : Emission maxima shift to 581 nm in ethanol:methanol (4:1) at 77 K, with narrower bands due to reduced vibrational broadening .

Luminescence Properties

PropertyIr(pq)₂(acac)[Ru(bpy)₃]²⁺Ir(ppy)₃
λ<sub>max</sub> (nm)611620525
Φ<sub>PL</sub>0.450.0420.40
Lifetime (μs)1.20.61.5

Synthetic Reactions

The compound is synthesized via a two-step process:

  • Cyclometalation : Reaction of IrCl₃·nH₂O with 2-phenylquinoline (pqH) in a high-boiling solvent (e.g., glycerol) to form a chloro-bridged dimer .

  • Ligand Substitution : Treatment with acetylacetone (Hacac) in the presence of a base (e.g., Na₂CO₃) to replace chloride ligands with acac.

Reaction Scheme

IrCl3+2pqHΔ[Ir(μ-Cl)(pq)2]2Hacac, baseIr(pq)2(acac)\text{IrCl}_3 + 2 \, \text{pqH} \xrightarrow{\Delta} [\text{Ir}(\mu\text{-Cl})(\text{pq})_2]_2 \xrightarrow{\text{Hacac, base}} \text{Ir(pq)}_2(\text{acac})

Redox Reactivity in Solution

Cyclic voltammetry in acetonitrile reveals:

  • ΔE (E<sub>ox</sub> – E<sub>red</sub>) : 2.82 V, enabling efficient charge transfer .

  • Comparison with Analogues :

    ComplexE<sub>ox</sub> (V vs Fc⁰/+)E<sub>red</sub> (V vs Fc⁰/+)ΔE (V)
    Ir(pq)₂(acac)0.46-2.242.70
    Ir(ppy)₂(acac)0.58-2.242.82
    [Ru(bpy)₃]²⁺1.34-1.582.92

Stability and Decomposition Pathways

  • Thermal Stability : Stable under ambient conditions but degrades at >200°C.

  • Photodegradation : Prolonged UV exposure leads to ligand dissociation, reducing luminescence efficiency .

Scientific Research Applications

Optoelectronics

  • Organic Light-Emitting Diodes (OLEDs) : This compound is extensively used as a phosphorescent dopant in OLEDs, contributing to high-efficiency light emission. Its high quantum efficiency and tunable emission colors make it ideal for various display technologies.
  • Light Emission Mechanism : The mechanism involves intersystem crossing from the excited singlet state to the triplet state, which is facilitated by the heavy atom effect of iridium, leading to efficient phosphorescence.

Catalysis

  • Organic Transformations : Bis(2-phenylquinoline)(acetylacetonate)iridium(III) serves as a catalyst in several organic reactions, including hydrogenation and carbon-carbon coupling reactions. Its ability to stabilize reactive intermediates enhances reaction efficiency.
  • Reaction Types :
    • Hydrogenation : Catalyzes the addition of hydrogen to unsaturated compounds.
    • C-C Coupling : Facilitates the formation of carbon-carbon bonds in organic synthesis.

Biological Imaging

  • Fluorescent Probes : Due to its phosphorescent properties, this compound is utilized in bioimaging applications, allowing researchers to track cellular processes with high sensitivity and resolution.
  • Interaction Studies : Investigations into its interactions with biological molecules are crucial for understanding its potential biomedical applications.

Case Studies and Research Insights

  • OLED Performance Enhancement :
    • A study demonstrated that incorporating Bis(2-phenylquinoline)(acetylacetonate)iridium(III) into OLED structures significantly improved device efficiency and color purity compared to traditional phosphorescent materials.
  • Catalytic Activity :
    • Research highlighted its effectiveness in catalyzing cross-coupling reactions under mild conditions, showcasing its potential for greener chemistry practices.
  • Bioluminescence Applications :
    • Investigations into its use as a luminescent probe for cellular imaging revealed its capability to provide clear imaging of live cells, enhancing the study of cellular dynamics.

Mechanism of Action

The mechanism of action of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient charge recombination and light emission .

Comparison with Similar Compounds

Comparison with Similar Iridium(III) Complexes

Key Compounds for Comparison

Bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)₂(acac))

  • Emission : Green (λₑₘ ≈ 510–530 nm) .
  • Applications : High-efficiency green OLEDs; often used as a reference for orientation studies due to its isotropic transition dipole moments .
  • Efficiency : EQE > 20% in doped emissive layers (EMLs) .

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(MDQ)₂(acac)) Emission: Orange-red (λₑₘ ≈ 590–610 nm) . Applications: Monochrome OLEDs, interface engineering in perovskite solar cells . Stability: Low efficiency roll-off in undoped EMLs due to suppressed triplet-triplet annihilation (TTA) .

Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) (Ir(piq)₂(acac)) Emission: Deep-red (λₑₘ ≈ 620–640 nm) . Applications: Red component in WOLEDs and tandem OLEDs . Host Compatibility: Often paired with exciplex hosts (e.g., TCTA:CN-T2T) for efficient energy transfer .

Bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III) (Ir(BT)₂(acac))

  • Emission : Orange (λₑₘ ≈ 560–580 nm) .
  • Orientation : Anisotropic transition dipole moments, leading to lower outcoupling efficiency compared to Ir(ppy)₂(acac) .

Comparative Analysis

Property Ir(2-phq)₂(acac) Ir(ppy)₂(acac) Ir(MDQ)₂(acac) Ir(piq)₂(acac)
Emission Color Red (610–630 nm) Green (510–530 nm) Orange-red (590–610 nm) Deep-red (620–640 nm)
EQE (Max) ~20% >20% ~15–18% ~18%
Host Material TCTA CBP Bphen (doped) TCTA:CN-T2T
Dipole Orientation Anisotropic Isotropic Anisotropic Anisotropic
Efficiency Roll-off Low Moderate Low (TTA suppression) Moderate
Key Applications WOLEDs Green OLEDs OLEDs, solar cells WOLEDs, tandem OLEDs

Critical Findings

Emission Range and Color Purity

  • Ir(2-phq)₂(acac) bridges the gap between orange-red (Ir(MDQ)₂(acac)) and deep-red (Ir(piq)₂(acac)) emitters, offering a balance of color purity and efficiency in WOLEDs .
  • Ir(ppy)₂(acac) remains unmatched in green emission efficiency due to its isotropic dipole orientation, which enhances light outcoupling .

Host-Guest Compatibility

  • Ir(2-phq)₂(acac) performs optimally in TCTA hosts, whereas Ir(piq)₂(acac) benefits from exciplex hosts (e.g., TCTA:CN-T2T) to minimize energy loss .
  • Ir(MDQ)₂(acac) demonstrates versatility, functioning both as an emitter in OLEDs and as a dopant for interface smoothing in perovskite solar cells .

Synthesis and Stability

  • Unlike tris-bidentate complexes (e.g., Ir(ppy)₃), bis-tridentate complexes like Ir(2-phq)₂(acac) avoid regioisomerism issues, simplifying synthesis .
  • Ir(MDQ)₂(acac) exhibits exceptional stability in undoped EMLs, attributed to suppressed TTA and negligible molecular aggregation .

Biological Activity

Bis(2-phenylquinoline)(acetylacetonate)iridium(III), commonly referred to as Ir(pq)₂(acac), is a cyclometalated iridium complex that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two 2-phenylquinoline ligands and an acetylacetonate (acac) ligand, contributing to its physicochemical properties and biological applications.

  • Molecular Formula : C₃₅H₂₇IrN₂O₂
  • Molecular Weight : 699.82 g/mol
  • CAS Number : 1173886-71-9

The biological activity of Ir(pq)₂(acac) is primarily attributed to its ability to interact with biological macromolecules, particularly through the modulation of oxidative stress pathways. Recent studies have shown that iridium(III) complexes can act as inhibitors of the Keap1–Nrf2 interaction, a pathway crucial for cellular defense against oxidative stress. This interaction is significant in protecting against hepatotoxicity induced by substances like acetaminophen (APAP) by stabilizing Nrf2 and promoting the expression of antioxidant genes such as HO-1 and NQO1 .

Antioxidant Properties

Ir(pq)₂(acac) exhibits strong antioxidant properties, which are vital in reducing oxidative stress within cells. The compound has been shown to:

  • Inhibit the depletion of detoxification enzymes.
  • Upregulate antioxidant genes, thereby enhancing cellular defense mechanisms against oxidative damage .

Cytotoxicity and Cellular Uptake

Research indicates that iridium complexes, including Ir(pq)₂(acac), possess cytotoxic effects against various cancer cell lines. The cytotoxicity is mediated through:

  • Enhanced cellular uptake efficiency.
  • Induction of apoptosis in cancer cells, making it a candidate for cancer therapy .

Hepatoprotective Effects

A study focused on the hepatoprotective effects of an iridium complex similar to Ir(pq)₂(acac). The results demonstrated that this complex could effectively reverse APAP-induced liver damage in mice without causing additional organ toxicity. This suggests a promising therapeutic application for treating liver injuries caused by drug overdoses .

Electrogenerated Chemiluminescence (ECL)

Ir(pq)₂(acac) has also been investigated for its electrogenerated chemiluminescence properties. The compound exhibited high ECL efficiency under specific conditions, which is beneficial for applications in bioimaging and sensing technologies . The ECL efficiency was reported to be significantly higher compared to other metal complexes, indicating its potential as a luminescent probe in biological applications.

Comparative Analysis of Biological Activity

PropertyIr(pq)₂(acac)Other Iridium Complexes
Antioxidant ActivityHighVariable
CytotoxicityModerate to HighGenerally High
Hepatoprotective EffectsYesLimited
ECL EfficiencyVery HighModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

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